molecular formula C14H17N3O3S2 B6621833 2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide

2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide

Cat. No.: B6621833
M. Wt: 339.4 g/mol
InChI Key: DSYROOHHEPERNE-UHFFFAOYSA-N
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Description

2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a sulfonyl group, and a thiophene ring, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-11(13-6-4-8-21-13)16-14(18)10-17(2)22(19,20)12-5-3-7-15-9-12/h3-9,11H,10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYROOHHEPERNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NC(=O)CN(C)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of pyridine-3-sulfonyl chloride with methylamine to form methyl(pyridin-3-ylsulfonyl)amine. This intermediate is then reacted with 1-thiophen-2-ylethylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions on the pyridine ring can introduce various functional groups.

Scientific Research Applications

2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[methyl(pyridin-2-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide
  • 2-[methyl(pyridin-4-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide
  • 2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-furanyl-2-ylethyl)acetamide

Uniqueness

2-[methyl(pyridin-3-ylsulfonyl)amino]-N-(1-thiophen-2-ylethyl)acetamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

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